

Comprehensive Technical Guide on 5-Methylfuran-2-Carbonyl Azide: Structure, Synthesis, and Reactivity

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Compound of Interest

Compound Name:	5-Methylfuran-2-carbonyl azide
CAS No.:	64968-30-5
Cat. No.:	B3371241

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Executive Summary

5-Methylfuran-2-carbonyl azide (commonly referred to as 5-methyl-2-furoyl azide) is a highly versatile and reactive intermediate in heterocyclic organic chemistry. Because the electron-rich furan ring is susceptible to electrophilic degradation and ring-opening under harsh conditions, functionalizing the 2-position requires meticulously controlled pathways. Acyl azides like **5-methylfuran-2-carbonyl azide** serve as the premier precursors for generating furan-based isocyanates via the Curtius rearrangement [1]. This whitepaper details the structural properties, mechanistic synthesis pathways, and self-validating experimental protocols required to utilize this compound effectively in drug development and advanced materials research.

Chemical Identity & Structural Properties

Understanding the foundational physicochemical properties of **5-methylfuran-2-carbonyl azide** is critical for predicting its thermal stability and reactivity profile. The compound is a low-melting solid that requires careful handling due to the energetic nature of the azide functional group [1].

Property	Value
IUPAC Name	5-Methylfuran-2-carbonyl azide
Synonyms	5-Methyl-2-furoyl azide
CAS Number	64968-30-5
Linear Formula	C ₆ H ₅ N ₃ O ₂
Molecular Weight	151.12 g/mol
Melting Point	35–36 °C
InChI Key	SPFITDQYUZWFMU-UHFFFAOYSA-N

Mechanistic Pathways

Synthesis via Mixed Anhydride

Direct conversion of 5-methyl-2-furoic acid to an acyl chloride (using thionyl chloride or oxalyl chloride) can lead to unwanted side reactions, including polymerization, due to the acid-sensitive nature of the furan ring. The mixed-anhydride approach circumvents this by avoiding harsh chlorinating agents [2]. By reacting the furoic acid with ethyl chloroformate in the presence of a non-nucleophilic base (triethylamine), a highly reactive mixed anhydride is formed in situ. Subsequent nucleophilic acyl substitution by aqueous sodium azide yields the target acyl azide in a mild, one-pot procedure.



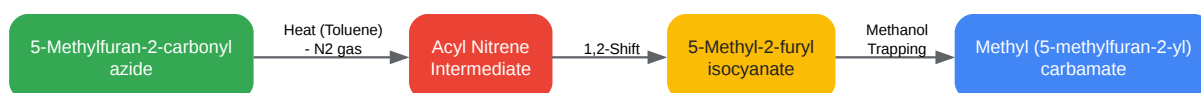
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Figure 1: One-pot synthesis workflow of **5-methylfuran-2-carbonyl azide** via mixed anhydride.

The Curtius Rearrangement

Upon thermal activation (typically 80–110 °C in non-polar solvents like toluene), **5-methylfuran-2-carbonyl azide** undergoes the Curtius rearrangement [2][3]. The driving force

of this reaction is the expulsion of thermodynamically stable nitrogen gas (N_2), generating a transient, electron-deficient acyl nitrene. This triggers a concerted 1,2-shift of the furan ring from the carbonyl carbon to the nitrogen atom, producing 5-methyl-2-furyl isocyanate. Because furan-based isocyanates are prone to degradation and polymerization, they are rarely isolated; instead, they are trapped in situ with nucleophiles (such as methanol) to form stable urethanes (carbamates) [3].



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Figure 2: Curtius rearrangement pathway and subsequent nucleophilic trapping with methanol.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 5-Methylfuran-2-carbonyl Azide

Objective: Synthesize the azide efficiently while preventing thermal degradation of the intermediate.

- Activation: Dissolve 5-methyl-2-furoic acid (1.0 equiv) in anhydrous acetone or THF. Cool the mixture to 0 °C using an ice bath.
 - Causality: Maintaining a low temperature is critical to stabilize the thermally labile mixed anhydride intermediate and prevent premature decomposition.
- Base Addition: Add triethylamine (TEA) (1.1 equiv) dropwise to the stirring solution.
 - Causality: TEA acts as an acid scavenger. It deprotonates the carboxylic acid to enhance its nucleophilicity and neutralizes the HCl formed in the subsequent step, protecting the furan ring from acid-catalyzed ring-opening.
- Anhydride Formation: Slowly add ethyl chloroformate (1.1 equiv). Stir for 30 minutes at 0 °C.
 - Validation: A white precipitate of triethylammonium chloride will form rapidly. This visual cue confirms the successful formation of the mixed anhydride.

- Azidation: Dissolve sodium azide (1.5 equiv) in a minimum volume of cold distilled water. Add this aqueous solution dropwise to the reaction mixture at 0 °C. Stir for 1–2 hours, allowing the system to gradually reach room temperature.
- Workup & Isolation: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 30 °C.
 - Validation: Analyze the crude product via IR spectroscopy. The synthesis is validated by the appearance of a strong, sharp azide asymmetric stretching band at ~2140 cm⁻¹ and the complete disappearance of the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹).

Protocol 2: Curtius Rearrangement and Methanol Trapping

Objective: Convert the hazardous azide into a stable carbamate via an isocyanate intermediate.

- Rearrangement: Dissolve the isolated **5-methylfuran-2-carbonyl azide** in anhydrous toluene. Equip the flask with a reflux condenser and heat the solution gradually to 100 °C.
 - Causality: Gradual heating controls the rate of N₂ gas evolution. Rapid heating can lead to an exothermic runaway and dangerous pressure buildup due to rapid nitrogen expulsion.
- Monitoring the Isocyanate:
 - Validation: The reaction acts as a self-validating system through gas evolution. The cessation of bubbling indicates the end of nitrogen expulsion. Furthermore, IR spectroscopy of an aliquot will show the disappearance of the azide peak (~2140 cm⁻¹) and the emergence of a distinct isocyanate cumulative double-bond stretch at ~2250–2270 cm⁻¹.
- Nucleophilic Trapping: Cool the reaction mixture to 60 °C and add an excess of anhydrous methanol (5.0 equiv). Heat to reflux for 2 hours.
 - Causality: Methanol acts as a nucleophile, attacking the highly electrophilic central carbon of the isocyanate. This traps the unstable furan isocyanate before it can polymerize,

forming the stable methyl (5-methylfuran-2-yl)carbamate.

- Purification: Concentrate the solvent under vacuum and purify the resulting residue via silica gel flash chromatography.

Handling, Stability, & Safety

- Explosive Potential: As with all organic azides, **5-methylfuran-2-carbonyl azide** carries a risk of explosion if subjected to rapid heating, shock, or friction. The rule of thumb for azides (the number of carbon + oxygen atoms should be ≥ 3 times the number of nitrogen atoms) is satisfied here ($8 \geq 9$ is false, meaning it is on the borderline of stability), necessitating strict safety protocols.
- Storage: Store the isolated azide in a dark, tightly sealed container at 2–8 °C. Protect from moisture and light to prevent slow ambient degradation.
- PPE: Always handle behind a blast shield using heavy-duty gloves and safety goggles. Never heat the compound in its neat (solid) state; always perform thermal rearrangements in a dilute solution.

References

- Diethoxyphosphorylmethylfurans in Curtius reaction Source: Russian Journal of General Chemistry (2011) URL:[[Link](#)]
- Preparation of Spiro[4.4]oxaphospholene and -azaphospholene Systems from Carbohydrate Templates Source: The Journal of Organic Chemistry, ACS Publications (2013) URL:[[Link](#)]
- To cite this document: BenchChem. [Comprehensive Technical Guide on 5-Methylfuran-2-Carbonyl Azide: Structure, Synthesis, and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3371241/docs#comprehensive-technical-guide-on-5-methylfuran-2-carbonyl-azide-structure-synthesis-and-reactivity>]

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